4-(Piperidin-4-yloxy)pyridine dihydrochloride

Übersicht

Beschreibung

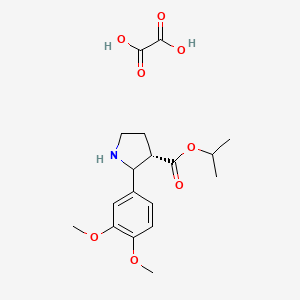

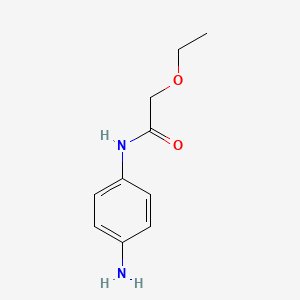

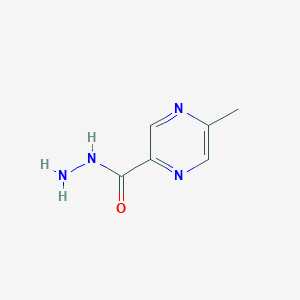

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound that has been studied as a key intermediate in various synthetic processes. It is particularly relevant in the synthesis of pharmacologically active molecules and has been utilized in the preparation of potent deoxycytidine kinase inhibitors . The compound's structure features a piperidine moiety linked to a pyridine ring through an ether bond, which is a common structural motif in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported through various methods. For instance, a three-component condensation involving 4-piperidinones has been used to synthesize substituted pyrans, which demonstrates the versatility of piperidine derivatives in multicomponent reactions . Another approach includes the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine, leading to the formation of functionalized pyridines . Additionally, a one-pot sequential lactam reduction followed by a multicomponent reaction has been employed to create polyhydroxylated piperidine peptidomimetics . A formal hydration of 1,3-diynones promoted by piperidine has also been reported for the synthesis of 4-pyrones . These methods highlight the diverse synthetic routes available for constructing piperidine-containing compounds, which could be adapted for the synthesis of 4-(Piperidin-4-yloxy)pyridine dihydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered nitrogen-containing ring, which is known to impart significant biological properties to the molecules. The piperidine ring can be functionalized at various positions to yield a wide array of derivatives with different chemical and pharmacological profiles. For example, the synthesis of anabasine analogues with a pyridazine moiety instead of a pyridine nucleus has been achieved by modifying the piperidine ring . The structural analysis of these compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For instance, a three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and iodination has been described for the preparation of a key intermediate in the synthesis of Crizotinib . Moreover, the reaction of 4-chloropyridine hydrochloride with a spin-labeled pyridine has been used to synthesize homoleptic complexes with potential applications in magnetism . These reactions demonstrate the chemical reactivity of piperidine derivatives and their utility in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring and the nature of the heterocyclic compounds they are attached to. For example, the synthesis of a chromeno[4,3-d]pyrimidin-5-one derivative has been reported, and its physical properties were analyzed using NMR spectroscopy and mass spectrometry . Computational studies have also been used to predict the physicochemical properties, drug-likeness, and oral bioavailability of these compounds . These analyses are essential for the development of piperidine derivatives as pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

-

Biological Activities

-

Anticoagulant Effect

-

Synthesis of Other Compounds

-

Heterocyclic Compounds

-

Synthesis of Other Compounds

-

Heterocyclic Compounds

Eigenschaften

IUPAC Name |

4-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBQKBGLOIQMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589987 | |

| Record name | 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yloxy)pyridine dihydrochloride | |

CAS RN |

308386-36-9 | |

| Record name | 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)